13H-Benzo(g)pyrido(2,3-a)carbazole
Description
Significance of Polycyclic Aromatic Nitrogen Heterocycles in Contemporary Chemical Research
Polycyclic aromatic nitrogen heterocycles are of profound interest due to their diverse applications and presence in various fields. These compounds are integral to medicinal chemistry, with approximately 60% of unique small-molecule drugs containing a nitrogen heterocycle. nih.gov Their ability to form stable complexes with biological macromolecules, such as DNA, through hydrogen bonding contributes to their potential as therapeutic agents, including anticancer drugs. nih.gov
Beyond pharmaceuticals, PANHs are crucial components in materials science, finding use in organic light-emitting diodes (OLEDs), solar cells, and as photocatalysts. researchgate.netacs.org Their large π-conjugated systems are responsible for their desirable electronic and charge-transport properties. researchgate.net Furthermore, PANHs are studied in environmental science as they are products of incomplete combustion and can be used as tracers for pollution sources. mdpi.comresearchgate.netacs.org The intentional production of some PANHs also contrasts with their unintentional environmental presence, highlighting their dual role in modern society. researchgate.net
Structural Characteristics of the Benzopyridocarbazole Framework and its Isomers
The 13H-Benzo(g)pyrido(2,3-a)carbazole scaffold is a complex, fused polycyclic system. It features a carbazole (B46965) nucleus, which consists of a five-membered nitrogen-containing ring fused between two benzene (B151609) rings. nih.gov To this carbazole core, a pyridine (B92270) ring and an additional benzene ring are annulated. The specific nomenclature "(g)pyrido(2,3-a)" indicates the precise points of fusion between the pyridine and carbazole moieties.
The existence of numerous isomers is a key characteristic of benzopyridocarbazoles and PANHs in general. nih.gov Isomers possess the same molecular formula but differ in the arrangement of their atoms. In the context of benzopyridocarbazoles, isomerism can arise from:
The position of the nitrogen atom within the pyridine ring.
The fusion pattern of the rings. For instance, benzo(a)carbazoles and benzo(c)carbazoles are isomers that differ in the attachment of the benzene ring to the carbazole core. researchgate.net
The substitution pattern on the aromatic rings.
These structural variations can lead to significant differences in the physical, chemical, and biological properties of the isomers. nih.govresearchgate.net For example, different isomers can exhibit distinct absorption and fluorescence spectra, which is a critical consideration in the design of materials for optical applications. researchgate.net
Historical Context and Isolation of Related Carbazole Alkaloids from Natural Sources
The history of carbazole chemistry began with its initial isolation from coal tar in 1872. nih.govresearchgate.net However, the discovery of naturally occurring carbazole alkaloids came much later. In 1965, murrayanine (B1213747) was the first carbazole alkaloid to be identified from a natural source, the curry tree (Murraya koenigii). nih.gov This discovery opened the door to the exploration of a vast and structurally diverse family of natural products.
Since then, over 230 carbazole alkaloids have been isolated from various natural sources, including higher plants (particularly from the Rutaceae family, such as Clausena and Glycosmis species), fungi, and marine organisms like cyanobacteria. nih.govresearchgate.netnih.gov These naturally occurring compounds often possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov
The isolation and structural elucidation of these alkaloids are typically achieved through a combination of chromatographic techniques and spectroscopic methods, such as mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy. nih.gov
Overview of Current Research Trajectories for the this compound Class and Analogues
Current research on this compound and its analogues is multifaceted, driven by their potential applications in various scientific domains. Key research areas include:
Synthesis of Novel Derivatives: Chemists are actively developing new synthetic methodologies to access structurally diverse benzopyridocarbazole derivatives. This includes strategies like photoinduced carbene-mediated C-H insertion reactions to construct the core framework. rsc.org The goal is to create libraries of compounds with tailored properties.
Photophysical and Electrochemical Properties: A significant portion of research focuses on understanding the photophysical and electrochemical properties of these compounds. This is crucial for their application in organic electronics, where their fluorescence and charge-transport characteristics are paramount. researchgate.net
Biological Activity Screening: Researchers are investigating the biological activities of newly synthesized and naturally isolated benzopyridocarbazoles. This includes screening for cytotoxic activity against various cancer cell lines, with the aim of identifying new lead compounds for drug discovery. nih.gov
Environmental and Astrochemistry: The formation and fate of PANHs, including benzopyridocarbazoles, in the environment and in extraterrestrial settings are active areas of investigation. mdpi.comrsc.org This research helps in understanding pollution sources and the chemical evolution of the universe.
Structure
2D Structure
3D Structure
Properties
CAS No. |
207-87-4 |
|---|---|
Molecular Formula |
C19H12N2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
12,15-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-6-14-12(4-1)8-10-16-17(14)15-9-7-13-5-3-11-20-18(13)19(15)21-16/h1-11,21H |
InChI Key |
SRFZWNXMRFIYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=CC=N5)C=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for the Benzopyridocarbazole Core
Regioselective Construction of the 13H-Benzo(g)pyrido(2,3-a)carbazole Nucleus
The precise assembly of the this compound skeleton, with its specific arrangement of fused rings, demands a high degree of regioselectivity. The following sections explore synthetic approaches that hold promise for achieving this targeted construction.
Multicomponent Reaction Approaches for Annulation
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules in a single step from three or more starting materials. researchgate.netnih.govresearchgate.net This approach is highly valued for its efficiency and atom economy. researchgate.net For the synthesis of fused heterocyclic systems like pyridocarbazoles, MCRs can offer a direct route to the core structure. nih.govresearchgate.net
One potential MCR strategy for the construction of a benzopyridocarbazole framework could involve the condensation of an appropriately substituted aminonaphthylamine, an aldehyde, and a β-ketoester or a related active methylene (B1212753) compound. The careful selection of starting materials is paramount to ensure the desired regiochemical outcome for the annulation of the pyridine (B92270) and benzo[g] rings onto the carbazole (B46965) precursor. While specific examples for this compound are not prevalent, the general principles of MCRs in synthesizing fused pyrroles and pyrazoles suggest the feasibility of this approach. bohrium.combeilstein-journals.org
Intramolecular Cyclization Pathways for Ring Closure
Intramolecular cyclization is a cornerstone of synthetic strategies for building polycyclic aromatic systems. These reactions are often highly regioselective and efficient. frontiersin.org For the synthesis of the this compound nucleus, several intramolecular cyclization pathways can be envisioned.
One established method for forming carbazole rings is the Fischer indole (B1671886) synthesis, which could be adapted by using a suitably functionalized quinolylhydrazine and a cyclic ketone, followed by aromatization. researchgate.net Another powerful technique is photoinduced intramolecular C-H insertion. In the synthesis of benzo[a]carbazoles, 2-aryl-3-(α-diazocarbonyl)indoles have been used as precursors, where irradiation leads to the formation of a new ring through C-H insertion. nih.govrsc.org A similar strategy could potentially be employed for this compound by designing a precursor that facilitates cyclization at the correct positions.
Additionally, acid-catalyzed intramolecular cyclization of intermediates, such as 3-cyanoacetamide pyrrole (B145914) scaffolds, has been shown to be an effective method for producing benzo[a]carbazole frames. dntb.gov.uaresearchgate.netnih.gov This approach, particularly when using solid acid catalysts, offers a potentially green and reusable catalytic system. dntb.gov.uaresearchgate.net
Transition Metal-Catalyzed Coupling Reactions (e.g., Heck-type, C-H Arylation)
Transition metal-catalyzed reactions have revolutionized the synthesis of complex aromatic compounds. researchgate.net Palladium-catalyzed reactions, in particular, are widely used for the formation of C-C and C-N bonds. nih.gov
An intramolecular Heck-type reaction is a plausible route for constructing the pyridocarbazole core. For instance, the synthesis of pyrido[3,2-a]carbazole derivatives has been achieved through a Knoevenagel condensation followed by an intramolecular Heck reaction. nih.gov A similar sequence, starting with appropriately substituted precursors, could be designed for the synthesis of the this compound isomer.
Direct C-H arylation is another powerful strategy that avoids the need for pre-functionalized starting materials. nih.gov The intramolecular C-H arylation of biaryl amides has been successfully used to synthesize carbazoles. nih.gov This method offers a high degree of control over the substitution pattern of the resulting carbazole. nih.gov The application of this methodology to a suitably designed precursor could provide a direct and efficient route to the this compound nucleus.
| Catalyst System | Reaction Type | Potential Application for this compound | Reference |
| Pd(OAc)₂ / P(tBu)₃ | Heck Reaction | Intramolecular cyclization of a vinyl halide onto an aromatic ring | nih.gov |
| Pd(OAc)₂ / Cu(OAc)₂ | C-H Arylation | Intramolecular cyclization of a biaryl amide | nih.gov |
| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Activation | Annulation of alkynes onto an indole core | frontiersin.org |
This table presents potential catalyst systems based on analogous reactions for related carbazole syntheses.
Green Chemistry Approaches and Sustainable Synthetic Protocols
The principles of green chemistry, which focus on developing environmentally benign chemical processes, are increasingly important in organic synthesis. researchgate.netfrontiersin.orgdntb.gov.uaresearchgate.netunigoa.ac.in For the synthesis of nitrogen heterocycles, this often involves the use of non-toxic catalysts and solvents, as well as energy-efficient reaction conditions. researchgate.netdntb.gov.ua
The use of water or bio-derived solvents like glycerol (B35011) and ethyl lactate (B86563) are examples of greener solvent choices. researchgate.netdntb.gov.ua Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. researchgate.netresearchgate.netdntb.gov.ua The development of reusable solid acid catalysts, as seen in the synthesis of benzo[a]carbazole, is a key step towards more sustainable protocols. dntb.gov.uaresearchgate.netnih.gov These green approaches could be applied to the synthesis of this compound to create more environmentally friendly production methods.
Functionalization and Structural Modification of the Benzopyridocarbazole Scaffold
Once the core structure of this compound is synthesized, its functionalization is key to tuning its properties for various applications. The introduction of diverse substituents can significantly impact the electronic and photophysical characteristics of the molecule.
Introduction of Diverse Heteroaromatic and Aliphatic Substituents
The functionalization of the carbazole nucleus can be achieved through various methods, including electrophilic substitution and transition metal-catalyzed cross-coupling reactions. The positions for substitution on the this compound core are numerous, offering a wide scope for derivatization.
The nitrogen atom of the carbazole moiety can be readily alkylated or arylated to introduce a variety of substituents. youtube.com Electrophilic substitution reactions, such as halogenation or nitration, can introduce functional groups onto the aromatic rings, which can then be further modified. For example, a halogenated derivative can serve as a handle for introducing other groups via cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.
Direct C-H functionalization has emerged as a powerful tool for introducing substituents without the need for pre-existing functional groups. chim.it This can allow for the regioselective introduction of alkyl, aryl, or other functional groups at specific positions on the benzopyridocarbazole scaffold.
| Reagent/Catalyst | Functional Group Introduced | Potential Position of Functionalization |
| Alkyl Halide / Base | Aliphatic Substituent | Carbazole Nitrogen |
| Aryl Boronic Acid / Pd Catalyst | Heteroaromatic/Aryl Substituent | Halogenated positions |
| N-Bromosuccinimide | Bromo Group | Electron-rich aromatic positions |
This table outlines general functionalization strategies applicable to carbazole-like systems.
Annelation Strategies for Expanded Polycyclic Aromatic Systems
The expansion of the this compound core to create larger, more complex polycyclic aromatic systems is a key objective for accessing novel materials with unique photophysical and electronic properties. Annelation, the process of building a new ring onto an existing molecular framework, is the primary strategy to achieve this.
One of the most powerful and versatile methods for annelation is the Scholl reaction . This oxidative cyclization, typically promoted by a strong Lewis acid and an oxidant, can forge intramolecular carbon-carbon bonds between aryl systems. For the this compound scaffold, a Scholl reaction could potentially be employed to fuse additional aromatic rings, provided suitable precursor substitution is in place. The reaction's success, however, is highly dependent on the electronic nature of the starting material and can sometimes lead to a mixture of products.
Another promising approach involves the use of Diels-Alder reactions . By introducing a diene functionality onto the this compound core, subsequent cycloaddition with a suitable dienophile can rapidly construct a new six-membered ring. This strategy offers a high degree of control over the regiochemistry of the annelation.
Furthermore, modern cross-coupling methodologies, such as the Suzuki or Stille coupling , can be utilized to introduce aryl or vinyl groups at specific positions on the benzopyridocarbazole skeleton. These appended groups can then undergo subsequent intramolecular cyclization reactions, such as photochemical cyclization or transition-metal-catalyzed C-H activation, to achieve the desired annelation. A notable example in the broader carbazole field involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of an acid to facilitate oxidative C-C bond formation, leading to extended π-conjugated systems. researchgate.net
Design and Synthesis of Bioisosteric Analogues
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical properties of a lead compound while retaining or improving its biological activity. For the this compound core, several bioisosteric modifications can be envisioned to modulate its potential pharmacological profile.
A primary target for bioisosteric replacement is the nitrogen atom within the pyridine ring. Replacing this nitrogen with a CH group would yield a purely carbocyclic analogue, potentially altering its hydrogen bonding capabilities and metabolic stability. Conversely, the introduction of additional nitrogen atoms within the aromatic system, creating azacarbazole or diazacarbazole analogues, could fine-tune the electronic properties and solubility of the molecule.
The carbazole nitrogen also presents an opportunity for modification. While direct replacement is challenging, derivatization at this position can mimic bioisosteric changes. For instance, alkylation or arylation of the carbazole nitrogen can significantly impact the molecule's planarity and intermolecular interactions.
Furthermore, classical bioisosteric replacements for peripheral substituents can be considered. The substitution of a hydroxyl group with a thiol or an amine, or the replacement of a methyl group with a trifluoromethyl group, can have profound effects on the compound's lipophilicity, metabolic stability, and target-binding interactions. The design of such analogues would be guided by the specific biological target and the desired pharmacokinetic properties.
Optimization of Reaction Conditions and Isolation Techniques
The successful synthesis and purification of this compound and its derivatives are critically dependent on the optimization of reaction conditions and the implementation of effective isolation techniques.
Reaction Optimization: Key parameters that require careful optimization include the choice of solvent, catalyst, temperature, and reaction time. For instance, in palladium-catalyzed cross-coupling reactions, the selection of the appropriate ligand and base is crucial for achieving high yields and minimizing side products. The use of solid-supported catalysts, such as sulfonic acid-functionalized amorphous carbon, has shown promise in the synthesis of related benzo[a]carbazoles, offering advantages in terms of reusability and ease of separation. nih.gov The reaction temperature is another critical factor; while higher temperatures can accelerate reaction rates, they can also lead to decomposition or the formation of undesired byproducts. nih.gov Therefore, a systematic study to determine the optimal temperature for each synthetic step is essential.
Isolation Techniques: The purification of polycyclic aromatic compounds like this compound often relies on chromatographic methods. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard technique for separating the desired product from unreacted starting materials and impurities. The choice of eluent system is critical and is typically determined through preliminary analysis by thin-layer chromatography (TLC) . For less polar compounds, a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is commonly employed.
For compounds that are solids, recrystallization is a powerful purification technique. This involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of pure crystals. The selection of the appropriate solvent or solvent mixture is paramount for successful recrystallization.
In cases where chromatographic separation is challenging, techniques such as preparative high-performance liquid chromatography (HPLC) can be employed to achieve high purity. The inherent fluorescence of many polycyclic aromatic hydrocarbons can be utilized for their detection during chromatographic separation.
| Parameter | Optimization Strategy | Rationale |
| Catalyst | Screening of different Lewis acids, transition metal catalysts, and ligands. | To maximize yield and selectivity while minimizing side reactions. |
| Solvent | Evaluation of a range of solvents with varying polarities and boiling points. | To ensure solubility of reactants and facilitate optimal reaction kinetics. |
| Temperature | Systematic variation of reaction temperature. | To find the balance between reaction rate and product stability. |
| Purification | Combination of column chromatography and recrystallization. | To effectively remove impurities and isolate the target compound in high purity. |
Elucidating Structure Activity Relationships Sar for Mechanistic Insights
Correlation of Molecular Structure with Biological Interaction Profiles
The defining structural feature of 13H-Benzo(g)pyrido(2,3-a)carbazole is its planar, polycyclic aromatic system. This inherent planarity is pivotal to its primary mechanism of biological action: DNA intercalation. The flat aromatic rings enable the molecule to slip between the base pairs of the DNA double helix, a fundamental interaction for its observed cytotoxic and antineoplastic properties. This intercalation disrupts the normal function of DNA, interfering with replication and transcription processes, ultimately leading to cell cycle arrest and apoptosis.
The pyridocarbazole nucleus is a versatile scaffold found in various biologically active compounds, including those with antitumor and antimicrobial activities. The arrangement of the fused rings in this compound, along with its isomeric forms like 11H-pyridocarbazoles, dictates the affinity and mode of DNA binding. nih.gov While many pyridocarbazole derivatives demonstrate the ability to bind to DNA, not all of them act as classical intercalators, highlighting the subtle yet crucial influence of the precise annulation of the heterocyclic rings. nih.gov
Furthermore, beyond simple intercalation, derivatives of this scaffold have been identified as potent inhibitors of topoisomerase enzymes. Topoisomerases are crucial for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds introduce DNA strand breaks, a key mechanism contributing to their anticancer effects. The efficiency of topoisomerase inhibition is intrinsically linked to the specific substitution patterns on the benzopyridocarbazole core.
Impact of Positional and Substituent Effects on Bioactivity
The biological activity of this compound can be significantly modulated by the introduction of various substituents at different positions on its core structure. The nature and location of these functional groups can influence the compound's electronic properties, lipophilicity, and steric interactions with its biological targets, thereby fine-tuning its potency and selectivity.
Research into substituted 6H-pyrido[4,3-b]carbazole derivatives has demonstrated that modifications can lead to compounds with remarkable cytostatic effects. For instance, certain 5,6-dimethyl-1-substituted-6H-pyrido[4,3-b]carbazole derivatives have shown significantly higher activity against human kidney cancer (A498) cell lines compared to the established anticancer drug ellipticine (B1684216). nih.gov This underscores the critical role of substituents in enhancing the therapeutic potential of the pyridocarbazole scaffold.
The following table summarizes the anticancer activity of selected substituted pyrido[4,3-b]carbazole derivatives, illustrating the impact of different substituents on their cytostatic effects against various cancer cell lines.
| Compound | Substituent at Position 1 | Cancer Cell Line | IC50 (µM) |
| 3c | 4'-amino-2'-methoxyphenyl | A498 (Kidney) | ~4 times more active than ellipticine |
| 3c | 4'-amino-2'-methoxyphenyl | A549 (Lung) | Similar to ellipticine |
Data sourced from studies on 6H-pyrido[4,3-b]carbazole derivatives, which share a similar core structure.
These findings highlight that strategic placement of substituents is a powerful tool for optimizing the anticancer properties of this class of compounds.
Influence of Stereochemical Features on Molecular Recognition
The introduction of chiral centers or axes of chirality into the this compound scaffold can have a profound impact on its interaction with biological macromolecules, which are themselves chiral. Stereoisomers of a compound can exhibit significantly different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, leading to differential binding affinities for their targets.
While specific studies on the stereoisomers of this compound are limited, the concept of atropisomerism is highly relevant to this class of compounds. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The extended, rigid structure of benzopyridocarbazoles can lead to the existence of stable atropisomers if bulky substituents hinder free rotation. These atropisomers can interact differently with the chiral environment of a biological target, such as the active site of an enzyme or the grooves of DNA.
Pharmacophore Modeling and Ligand-Based Design Principles for Benzopyridocarbazoles
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. For benzopyridocarbazole derivatives, pharmacophore models can elucidate the key features required for DNA intercalation and topoisomerase inhibition.
A typical pharmacophore for a DNA intercalating agent based on the this compound scaffold would likely include:
Aromatic Rings: Essential for the planar structure required for intercalation.
Hydrogen Bond Acceptors/Donors: To facilitate interactions with the DNA base pairs or the amino acid residues in the active site of topoisomerase.
Hydrophobic Features: To enhance binding affinity within the hydrophobic core of the DNA helix.
By developing and validating pharmacophore models, researchers can virtually screen large compound libraries to identify novel benzopyridocarbazole derivatives with a high probability of being active. nih.gov This ligand-based design approach accelerates the discovery of new lead compounds with improved potency and selectivity. Furthermore, these models provide valuable insights into the SAR of this compound class, guiding the synthesis of new analogues with optimized biological profiles.
Mechanisms of Biological Action and Molecular Target Engagement
DNA Intercalation and Topoisomerase Modulation by Benzopyridocarbazoles
The primary and most studied mechanism of action for benzopyridocarbazole derivatives is their function as DNA-interacting agents that subsequently modulate the activity of topoisomerase enzymes. These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.
The planar structure of benzopyridocarbazole derivatives is central to their ability to function as DNA intercalators. These compounds insert themselves between the base pairs of the DNA double helix, a mode of interaction that leads to structural distortions such as unwinding of the helix and an increase in its length. This intercalation is stabilized by π-π stacking interactions between the aromatic rings of the compound and the DNA base pairs.
Studies on ellipticine (B1684216) (5,11-dimethyl-6H-pyrido[4,3-b]carbazole), a foundational pyridocarbazole, and its derivatives confirm this mechanism. nih.govnih.gov The ability of these compounds to inhibit topoisomerase IIα has been directly linked to their capacity to intercalate into the DNA double helix. nih.gov For instance, two novel ellipticine derivatives, ET-1 and ET-2, were found to intercalate into plasmid DNA, with their relative potency of intercalation mirroring their inhibitory activity against the enzyme. nih.gov
Beyond the canonical DNA duplex, related planar heterocyclic compounds have demonstrated the ability to interact with and stabilize non-canonical DNA structures like triple helices (triplexes). Research on a benzo[f]pyridoquinoxaline derivative (BPQ), which is structurally related to the benzopyridocarbazole scaffold, showed that it effectively promotes and stabilizes the formation of Y•R•Y parallel triple helices. nih.gov This stabilization occurs even at concentrations where triplex formation would not typically happen, suggesting a powerful interaction. nih.gov Footprinting experiments confirmed that the compound binds directly within the triplex region. nih.gov This suggests that the broader class of benzopyridocarbazole compounds may also possess the ability to recognize and bind to these three-stranded DNA structures, potentially interfering with genes that utilize triplex formation for regulation.
Topoisomerases are vital enzymes that resolve topological problems in DNA, and their inhibition is a proven strategy in cancer chemotherapy. Benzopyridocarbazoles, particularly ellipticine and its analogues, are well-documented modulators of topoisomerase II activity. nih.gov Their inhibitory mechanisms can be broadly categorized into two types: topoisomerase "poisons" and "catalytic inhibitors."
Topoisomerase II Poisons: These agents stabilize the "cleavable complex," a transient intermediate in the enzyme's catalytic cycle where the enzyme is covalently bound to the 5' ends of the broken DNA. nih.gov By trapping the enzyme in this state, poisons prevent the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks and triggering cell death pathways. The parent compound, ellipticine, is known to act as a topoisomerase II poison. nih.gov
Catalytic Inhibitors: In contrast, catalytic inhibitors interfere with the enzyme's function without trapping the cleavable complex. nih.gov They can act at various steps of the catalytic cycle, such as preventing the enzyme from binding to DNA or inhibiting ATP hydrolysis, which is necessary for enzyme turnover. nih.gov Two synthetic ellipticine derivatives, N-methyl-5-demethyl ellipticine (ET-1) and 2-methyl-N-methyl-5-demethyl ellipticinium iodide (ET-2), have been identified as potent catalytic inhibitors of human topoisomerase IIα. nih.govnih.gov These derivatives are more potent than ellipticine itself, and their activity is directly related to their enhanced ability to intercalate into DNA, which likely hinders the enzyme's function. nih.gov
While the primary focus of research has been on topoisomerase II, the structural similarity of these compounds to other known topoisomerase I inhibitors suggests a potential for dual activity, though this is less extensively documented for the benzopyridocarbazole class specifically.
DNA gyrase is a type II topoisomerase unique to bacteria that introduces negative supercoils into DNA, an essential process for bacterial DNA replication and survival. nih.govnih.gov Its absence in higher eukaryotes makes it an attractive target for the development of antibacterial agents. nih.gov Inhibition of DNA gyrase can occur through several pathways, including blocking the ATPase activity of the GyrB subunit or interfering with the DNA cleavage and re-ligation activity of the GyrA subunit, similar to the action of fluoroquinolone antibiotics. nih.govnih.gov
While the benzopyridocarbazole scaffold is a versatile inhibitor of eukaryotic topoisomerases, there is limited specific research demonstrating that 13H-Benzo(g)pyrido(2,3-a)carbazole or its direct derivatives are potent inhibitors of bacterial DNA gyrase. However, the general mechanisms of topoisomerase inhibition suggest that if these compounds were to inhibit gyrase, it would likely be through interference with DNA binding or stabilization of the gyrase-DNA cleavage complex, pathways exploited by other classes of gyrase inhibitors. researchgate.net Further investigation is required to determine if this scaffold can be optimized for selective antibacterial activity via DNA gyrase inhibition.
Enzyme Inhibition and Receptor Modulation by the Carbazole (B46965) Scaffold
The carbazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of serving as a framework for inhibitors of a wide range of enzymes, including kinases and glycosidases.
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. aacrjournals.org Studies have successfully identified pyridocarbazole and related benzopyridoindole analogues as a novel class of potent inhibitors against Protein Kinase CK2 (formerly Casein Kinase II). nih.govaacrjournals.org CK2 is an oncogenic protein kinase that is overexpressed in many cancers and contributes to cell growth, proliferation, and suppression of apoptosis. aacrjournals.org
Ellipticine and its derivatives have been shown to be ATP-competitive inhibitors of CK2, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. aacrjournals.org Notably, several pyridocarbazole and angular benzopyridoindole derivatives demonstrate significantly improved potency over the parent ellipticine compound, with IC50 values in the submicromolar range. aacrjournals.org Crystal structures of these inhibitors in complex with CK2α have provided detailed insights into the molecular basis for their inhibitory activity, paving the way for the rational design of more selective and potent inhibitors. nih.gov
| Compound | Description | CK2α Inhibition IC50 (µM) | Reference |
|---|---|---|---|
| Ellipticine | Parent Pyridocarbazole | 15.4 | aacrjournals.org |
| Compound 1 | Pyridocarbazole Derivative | 0.31 | aacrjournals.org |
| Compound 8 | Pyridocarbazole Derivative | 0.62 | aacrjournals.org |
| Compound 16 | Benzopyridoindole Analogue | 1.5 | aacrjournals.org |
| Compound 18 | Benzopyridoindole Analogue | 0.45 | aacrjournals.org |
| Compound 19 | Benzopyridoindole Analogue | 0.42 | aacrjournals.org |
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. youtube.comyoutube.com Inhibiting this enzyme can slow carbohydrate digestion, leading to a lower post-meal blood glucose spike, which is a therapeutic strategy for managing type 2 diabetes. youtube.com
The versatile carbazole scaffold has been explored for this purpose. A recent study detailed the design and synthesis of a series of novel carbazole-oxadiazole derivatives that were screened for their ability to inhibit α-glucosidase. nih.gov Several of these compounds displayed potent inhibitory activity, significantly more effective than the standard drug acarbose. nih.gov For example, compound 6c from the series emerged as the most effective α-glucosidase inhibitor with an IC50 value of 21.39 µM. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism. nih.gov These findings indicate that the carbazole framework, while distinct from the core this compound structure, holds significant promise as a foundational scaffold for developing new α-glucosidase inhibitors.
| Compound | α-Glucosidase Inhibition IC50 (µM) | Reference |
|---|---|---|
| Acarbose (Standard) | 427.00 ± 9.56 | nih.gov |
| Compound 6c | 21.39 ± 0.69 | nih.gov |
| Compound 6e | 31.11 ± 1.02 | nih.gov |
| Compound 6a | 92.05 ± 1.54 | nih.gov |
Other Enzyme Systems (e.g., 5-Lipoxygenase, COX-2, DHFR)
The interaction of this compound and its direct derivatives with certain enzyme systems, such as 5-Lipoxygenase (5-LOX), Cyclooxygenase-2 (COX-2), and Dihydrofolate Reductase (DHFR), is not extensively documented in publicly available research. However, the broader landscape of heterocyclic compound research indicates that these enzymes are viable targets for molecules with structural similarities.
Pyridocarbazole derivatives have been primarily recognized for their antitumor properties, which are often linked to the inhibition of enzymes like topoisomerase II. nih.gov For instance, the pyridocarbazole derivative S16020 has confirmed antitumor properties based on mechanisms that include the inhibition of the topoisomerase II-DNA complex. nih.gov
While direct evidence for benzopyridocarbazoles is scarce, studies on other heterocyclic scaffolds demonstrate the potential for enzyme inhibition:
5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govnih.gov Its inhibition is a therapeutic strategy for conditions like asthma and allergies. nih.gov Research has shown that benzoxazole (B165842) derivatives can act as effective 5-LOX inhibitors. nih.govgoogle.com
Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a well-established target for anti-inflammatory drugs. google.com A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been shown to exhibit dual inhibitory activity against both COX-1 and COX-2. nih.govrsc.org Furthermore, some pyranoindole and tetrahydrocarbazole derivatives have been identified as selective COX-2 inhibitors. google.com
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme for the survival of both prokaryotic and eukaryotic cells, making it a target for antimicrobial and anticancer therapies. nih.govresearchgate.net Various heterocyclic compounds, such as pyrimidine-clubbed benzimidazoles and certain quinazolinone analogs, have been designed and evaluated as potential DHFR inhibitors. nih.govnih.gov
These findings suggest that while the primary targets for benzopyridocarbazoles have been identified elsewhere (e.g., topoisomerases), the potential for interaction with enzymes like 5-LOX, COX-2, and DHFR could be a subject for future investigation, possibly through targeted synthesis and screening of novel derivatives.
Cellular Pathway Modulation Studies
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a critical cellular process that, when evaded, becomes a hallmark of cancer. Many chemotherapeutic agents aim to reactivate this process in cancer cells. Studies on various carbazole and pyridocarbazole derivatives indicate that a primary mechanism of their anticancer activity is the induction of apoptosis.
For example, certain benzimidazole (B57391) derivatives have been shown to trigger apoptosis effectively in various cancer cell lines. nih.gov The process often involves both early and late apoptotic events. A study on benzoxazole derivative K313 revealed that it induces apoptosis through the mitochondrial signaling pathway, which involves the cleavage of Bid by caspase-8, leading to mitochondrial damage. nih.gov Similarly, other benzoxazole derivatives have been found to induce apoptosis in HepG2 cells, significantly increasing levels of pro-apoptotic proteins like BAX and caspase-3 while reducing the levels of the anti-apoptotic protein Bcl-2. nih.gov
The data below, derived from studies on representative benzimidazole derivatives, illustrates the quantitative effects on apoptosis induction in different human cancer cell lines.
Table 1: Apoptosis Induction by Benzimidazole Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Apoptosis Stage | Percentage of Apoptotic Cells (%) |
|---|---|---|---|
| Derivative 13 | A549 (Lung) | Early | 66.4 |
| Late | 0.0 | ||
| MDA-MB-231 (Breast) | Early | 80.24 | |
| Late | 5.4 | ||
| SKOV3 (Ovarian) | Early | 76.2 | |
| Late | 21.7 | ||
| Derivative 10 | A549 (Lung) | Early | 55.1 |
| Late | 0.0 | ||
| MDA-MB-231 (Breast) | Early | 69.7 | |
| Late | 3.2 | ||
| SKOV3 (Ovarian) | Early | 58.5 | |
| Late | 0.0 |
Data sourced from a study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives. nih.gov
These findings collectively suggest that the benzopyridocarbazole scaffold is likely to exert its cytotoxic effects at least in part by activating intrinsic apoptotic pathways, making it a promising framework for the development of apoptosis-inducing anticancer agents.
Cell Cycle Perturbation Analysis
Disruption of the normal cell cycle is another key strategy in cancer therapy. The ability of a compound to halt cell cycle progression at specific checkpoints (e.g., G1/S or G2/M) can prevent cell proliferation and lead to cell death. Research into heterocyclic compounds structurally related to this compound demonstrates significant activity in this area.
For instance, certain benzimidazole derivatives have been found to arrest the cell cycle at various phases, depending on the specific derivative and the cancer cell line. nih.govmdpi.com Compound 13, a benzimidazole derivative, was shown to induce G1/S arrest in A549 and MDA-MB-231 cells, while arresting the cycle in the S phase in SKOV3 cells. nih.govmdpi.com Another derivative, compound 10, arrested the cell cycle at the G2/S phase in MDA-MB-231 and SKOV3 cells and at the G1/G2 phases in A549 cells. nih.govmdpi.com Other studies have shown that different benzimidazole derivatives can cause a significant increase in the cell population in the G2/M phase. researchgate.net
The table below summarizes the cell cycle arrest effects of two different benzimidazole derivatives on various cancer cell lines.
Table 2: Cell Cycle Arrest Profile of Benzimidazole Derivatives
| Compound | Cell Line | Predominant Arrest Phase(s) |
|---|---|---|
| Derivative 13 | A549 (Lung) | G1 / S |
| MDA-MB-231 (Breast) | G1 / S | |
| SKOV3 (Ovarian) | S | |
| Derivative 10 | A549 (Lung) | G1 / G2 |
| MDA-MB-231 (Breast) | S / G2 | |
| SKOV3 (Ovarian) | S / G2 |
Data sourced from studies on benzimidazole-based 1,3,4-oxadiazole derivatives. nih.govmdpi.com
These findings indicate that compounds based on a core heterocyclic structure, such as benzopyridocarbazoles, have a strong potential to disrupt cell cycle progression, a crucial mechanism for their antiproliferative activity.
Structure-Based Drug Design Implications for Benzopyridocarbazoles
Structure-based drug design (SBDD) is a rational approach in drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. nih.govnih.gov This methodology has significant implications for the development of novel and more potent benzopyridocarbazole derivatives.
The process of SBDD typically involves:
Target Identification and Structure Determination: Identifying a key biological target (e.g., an enzyme or receptor) and determining its 3D structure, often through X-ray crystallography or NMR spectroscopy.
Binding Site Analysis: Analyzing the target's binding pocket to identify key amino acid residues and features crucial for ligand interaction.
In Silico Screening and Design: Using computational methods to screen libraries of compounds or to design novel molecules (de novo) that are predicted to fit the binding site with high affinity.
Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity to validate the computational predictions.
Iterative Optimization: Using the biological data and structural information from co-crystal structures of the ligand-target complex to refine the molecular design in an iterative cycle, improving potency and other pharmacological properties.
For benzopyridocarbazoles, SBDD can be instrumental. For example, in the development of pyridocarbazole derivatives like S16020, understanding the structure-activity relationship (SAR) is crucial. nih.gov SAR studies investigate how modifying the chemical structure of the parent compound affects its biological activity. By identifying which functional groups and substitutions on the benzopyridocarbazole skeleton enhance activity (e.g., cytotoxicity, enzyme inhibition) or improve selectivity for cancer cells over normal cells, medicinal chemists can rationally design superior drug candidates. nih.gov
While specific SBDD studies on this compound are not widely reported, the principles have been successfully applied to other heterocyclic scaffolds like benzimidazoles to develop potent enzyme inhibitors. nih.gov Applying these SBDD and SAR principles to the benzopyridocarbazole core could lead to the discovery of next-generation anticancer agents with enhanced efficacy and better safety profiles.
Computational and Theoretical Investigations of 13h Benzo G Pyrido 2,3 a Carbazole
Quantum Chemical Calculations (e.g., DFT, Resonance Energy Analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 13H-Benzo(g)pyrido(2,3-a)carbazole at the electronic level. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. nih.gov
DFT calculations would typically be employed to optimize the geometry of the this compound molecule, determining the most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Resonance energy analysis can provide a quantitative measure of the aromatic stabilization of the fused ring system in this compound. This is important for understanding its stability and chemical behavior. Furthermore, the calculation of the molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how it will interact with other molecules, including biological targets.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Illustrative Value | Significance |
| Total Energy | -850.123 Hartrees | Thermodynamic stability of the molecule. |
| HOMO Energy | -5.8 eV | Indicates electron-donating capacity. |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capacity. |
| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule. |
Note: The values in this table are illustrative and represent typical ranges for similar carbazole (B46965) derivatives. Specific experimental or computational data for this compound is not available in the cited sources.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or DNA. nih.govresearchgate.net For a molecule like this compound, which is part of a class of compounds known to interact with DNA, molecular docking can provide significant insights into its potential biological activity. acs.orgnih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor. The docking software then explores various possible binding poses of the ligand within the active site or binding groove of the receptor, scoring each pose based on a set of energy functions. The score represents the predicted binding affinity.
For this compound, docking studies could be performed against various biological targets, such as the minor groove of DNA or the active sites of enzymes like topoisomerases or kinases, which are common targets for carbazole derivatives. The results would highlight the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the complex. For example, the planar aromatic system of the molecule is well-suited for intercalating between DNA base pairs or stacking with aromatic amino acid residues in a protein's active site.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Illustrative Finding | Implication |
| Binding Energy | -9.5 kcal/mol | Strong predicted binding affinity. |
| Key Interacting Residues | TYR 210, PHE 88, ARG 150 | Identifies specific amino acids crucial for binding. |
| Type of Interactions | π-π stacking with TYR 210, Hydrogen bond with ARG 150 | Elucidates the nature of the binding forces. |
| Predicted Binding Mode | Intercalation within a hydrophobic pocket. | Describes the orientation of the ligand in the active site. |
Note: The data presented are hypothetical and for illustrative purposes, based on typical findings for similar compounds.
Molecular Dynamics Simulations for Binding Thermodynamics and Conformational Dynamics
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net An MD simulation of the this compound-receptor complex, obtained from docking, would be performed in a simulated physiological environment (e.g., in water with ions at a specific temperature and pressure).
These simulations can assess the stability of the predicted binding pose. If the ligand remains stably bound to the active site throughout the simulation, it provides confidence in the docking result. MD simulations also allow for the study of the conformational changes that may occur in both the ligand and the receptor upon binding.
Furthermore, advanced techniques based on MD simulations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be used to calculate the binding free energy of the complex. This provides a more accurate estimation of the binding affinity than docking scores alone. The results can help to understand the thermodynamic driving forces of the binding event, dissecting the contributions of different energy components (e.g., van der Waals, electrostatic, solvation energies).
Prediction of Electronic Properties and Chemical Reactivity Descriptors
Building upon the quantum chemical calculations (section 5.1), a more detailed analysis of the electronic properties and chemical reactivity of this compound can be performed. Various chemical reactivity descriptors can be derived from the HOMO and LUMO energies.
These descriptors, based on conceptual DFT, help to predict the reactive sites of the molecule. For example, the Fukui function can be calculated to identify the atoms in the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for understanding the molecule's metabolism, potential toxicity, and for designing new derivatives with modified reactivity.
Other important descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2).
Global Softness (S): The reciprocal of hardness (S = 1/2η).
Electrophilicity Index (ω): A measure of the electrophilic power of the molecule (ω = χ²/2η).
Table 3: Illustrative Chemical Reactivity Descriptors for this compound
| Descriptor | Illustrative Value (eV) | Interpretation |
| Ionization Potential (I) | 5.8 | Ease of losing an electron. |
| Electron Affinity (A) | 2.1 | Ability to accept an electron. |
| Electronegativity (χ) | 3.95 | Overall electron-attracting tendency. |
| Chemical Hardness (η) | 1.85 | High stability and low reactivity. |
| Global Softness (S) | 0.27 | Propensity for chemical reactions. |
| Electrophilicity Index (ω) | 4.22 | Capacity to act as an electrophile. |
Note: These values are illustrative, derived from the hypothetical HOMO/LUMO energies in Table 1, and serve to demonstrate the application of these theoretical concepts.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
High-resolution NMR spectroscopy stands as an indispensable tool for the detailed structural elucidation of complex organic molecules like 13H-Benzo(g)pyrido(2,3-a)carbazole. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively, allowing for a complete assignment of the molecular skeleton.
The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the fused aromatic rings appearing in the region of 110 to 150 ppm. The specific chemical shifts of the quaternary carbons and the carbons adjacent to the nitrogen atoms would be particularly informative for confirming the connectivity of the different ring systems. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in correlating proton and carbon signals, thereby facilitating the unambiguous assignment of the entire spin system.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 207-87-4 | C₁₉H₁₂N₂ |
| Carbazole (B46965) | 86-74-8 | C₁₂H₉N |
High-Performance Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways
High-performance mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structural features through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₉H₁₂N₂.
The electron ionization (EI) mass spectrum of the parent carbazole shows a prominent molecular ion peak (M⁺) at m/z 167, which is also the base peak, indicating the stability of the aromatic system. The fragmentation is limited, with some minor peaks corresponding to the loss of small neutral molecules.
For this compound, the mass spectrum would be expected to show a strong molecular ion peak at m/z 268. The fragmentation pattern would likely involve the characteristic losses associated with pyridine (B92270) and benzene (B151609) rings, although the high stability of the fused aromatic system would likely result in the molecular ion being one of the most abundant ions in the spectrum. The study of isomers like benzo(c)carbazole by mass spectrometry aids in understanding the general fragmentation behavior of such fused systems.
UV-Vis Spectroscopy for DNA Binding Studies and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule and for studying its interactions with other molecules, such as DNA. The extended π-conjugated system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis region.
Carbazole-based compounds are known to exhibit strong absorption bands in the UV region. The absorption spectrum of the parent carbazole shows maxima around 234, 257, 293, 324, and 337 nm. For this compound, the additional fused rings would be expected to cause a bathochromic (red) shift in these absorption bands, extending the absorption into the near-visible region.
The interaction of pyrido[2,3-a]carbazoles with DNA has been a subject of interest, with studies indicating that these compounds can act as intercalating agents. nih.gov This interaction can be monitored using UV-Vis spectroscopy. Upon intercalation into the DNA double helix, a hypochromic (decrease in molar absorptivity) and a bathochromic shift of the absorption bands of the carbazole derivative are typically observed. nih.gov These spectral changes provide strong evidence for the binding event and can be used to determine the binding constant, which quantifies the affinity of the compound for DNA. Studies on other carbazole derivatives have shown binding constants in the range of 10⁴ to 10⁵ M⁻¹, indicating a strong interaction with DNA. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques can confirm the presence of key structural features.
The IR spectrum of carbazole derivatives typically shows a characteristic N-H stretching vibration in the range of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-N stretching vibrations would also be present in the fingerprint region of the spectrum. The analysis of pyrido[2,3-c]carbazole derivatives by IR spectroscopy has been used to confirm the presence of these characteristic functional groups.
Applications in Materials Science and Organic Electronics
Photoconductive Properties of Carbazole-Based Systems
The photoconductive properties of various carbazole-based systems have been a subject of significant research interest. These materials are known for their ability to generate and transport charge carriers upon exposure to light, a critical function in devices such as photoreceptors and solar cells. However, specific studies detailing the photoconductivity of 13H-Benzo(g)pyrido(2,3-a)carbazole are absent from the current body of scientific work. Any discussion on its potential in this area would be purely speculative and based on the known properties of the broader carbazole (B46965) family.
Potential Applications in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are widely utilized in OLED technology, often serving as host materials for phosphorescent emitters, hole-transporting layers, or as the emissive species themselves. Their high triplet energy and good thermal stability make them suitable candidates for these applications. Nevertheless, there are no published reports on the synthesis of this compound for or its performance in OLED devices. Research in this area has concentrated on other structural isomers and functionalized carbazoles that have demonstrated more readily achievable and superior performance metrics.
Charge Transport Characteristics of Fused Polycyclic Architectures
The charge transport characteristics of fused polycyclic aromatic hydrocarbons are fundamental to their application in organic field-effect transistors (OFETs) and other electronic devices. The extended π-conjugation in these systems can facilitate efficient charge mobility. While the structure of this compound is suggestive of a material that could possess favorable charge transport properties, there is a lack of empirical data to support this. Theoretical and experimental investigations into the hole and electron mobility, ionization potential, and electron affinity of this specific compound have not been reported.
Future Research Directions and Unexplored Avenues for 13h Benzo G Pyrido 2,3 a Carbazole
Development of Novel and Efficient Synthetic Routes
The exploration of the biological and material properties of 13H-Benzo(g)pyrido(2,3-a)carbazole and its derivatives is intrinsically linked to the availability of efficient and versatile synthetic methodologies. While classical methods such as the Graebe-Ullmann and Fischer-Borsche syntheses provide access to the carbazole (B46965) core, they often suffer from harsh reaction conditions and limited functional group tolerance. nih.gov
Future synthetic efforts should focus on the development of novel strategies that offer improved efficiency, scalability, and the ability to introduce diverse functionalities. One promising approach involves the application of modern catalytic systems. For instance, a microwave-assisted, p-TsOH catalyzed one-pot reaction of ethanolamine and 1-chloro-2-formyl carbazoles has been reported for the synthesis of pyrido[2,3-a]carbazoles, offering a more environmentally friendly and rapid alternative. nih.gov Further exploration of transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and multicomponent reactions could provide direct and atom-economical pathways to a wide array of substituted this compound analogs. chim.itresearchgate.net
A convergent synthetic route to 2-Oxopyrido[2,3-a]carbazoles from 1-Oxo-1,2,3,4-tetrahydrocarbazoles has also been described, highlighting the potential for building complexity from readily available starting materials. researchgate.net The development of solid-phase synthesis techniques could also facilitate the creation of libraries of this compound derivatives for high-throughput screening.
| Synthetic Strategy | Potential Advantages | Key Areas for Future Development |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. nih.gov | Optimization of reaction conditions for a broader range of substrates and functional groups. |
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. chim.it | Exploration of novel catalysts and reaction pathways for direct C-H functionalization. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. researchgate.net | Design of new MCRs to construct the this compound scaffold in a single step. |
| Solid-Phase Synthesis | Amenable to automation and high-throughput library generation. | Development of suitable linkers and cleavage strategies for the solid-phase synthesis of carbazole derivatives. |
Expansion of SAR Studies to Novel Biological Targets and Pathologies
Preliminary investigations into the biological activities of pyrido[2,3-a]carbazoles have revealed their potential as DNA intercalating agents with antioxidant and cytotoxic properties against cancer cell lines such as MCF-7. nih.govresearchgate.net However, the full therapeutic potential of the this compound scaffold remains largely untapped.
Future research should focus on expanding Structure-Activity Relationship (SAR) studies to a wider range of biological targets and disease models. The planar nature of the tetracyclic system makes it an ideal candidate for targeting enzymes and receptors with planar binding sites. For instance, recent studies on other carbazole derivatives have demonstrated their potent anticancer activity through mechanisms such as the inhibition of tubulin polymerization and topoisomerase I. nih.govnih.gov Systematic modification of the this compound core with various substituents could lead to the identification of potent and selective inhibitors of these and other cancer-related targets.
Beyond oncology, the neuroprotective potential of carbazole derivatives is an emerging area of interest. A novel 1,3-dihydroxy-2-carboxycarbazole has been shown to inhibit Aβ aggregation and exhibit antioxidative properties, suggesting its potential in the context of Alzheimer's disease. nih.gov Exploring the SAR of this compound derivatives for neurodegenerative disorders is a compelling future direction.
| Potential Biological Target | Rationale for Investigation | Desired Outcome of SAR Studies |
| Tubulin | Structural similarity to known tubulin inhibitors. nih.govnih.gov | Identification of potent microtubule-destabilizing agents with improved therapeutic indices. |
| Topoisomerases | Planar aromatic system can intercalate with DNA. nih.gov | Development of dual or selective topoisomerase inhibitors with reduced toxicity. |
| Kinases | Many kinase inhibitors possess heterocyclic scaffolds. | Discovery of novel kinase inhibitors for cancer and inflammatory diseases. |
| Aβ Aggregation | Potential to disrupt the formation of amyloid plaques. nih.gov | Design of compounds that can cross the blood-brain barrier and inhibit Aβ oligomerization. |
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design
The integration of advanced computational modeling techniques can significantly accelerate the drug discovery and material design process for this compound derivatives. In silico studies can provide valuable insights into the molecular interactions that govern their biological activity and material properties, thereby guiding the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound analogs with their biological activities. researchgate.net Molecular docking simulations can be used to predict the binding modes of these compounds within the active sites of various biological targets, helping to rationalize observed SAR data and guide the design of new derivatives with improved binding affinities. nih.gov
Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between this compound derivatives and their biological targets, offering a deeper mechanistic understanding of their mode of action. nih.gov For material science applications, density functional theory (DFT) calculations can be utilized to predict the electronic and optical properties of novel derivatives, aiding in the design of materials with tailored characteristics for specific devices.
Exploration of Emerging Material Science Applications and Device Integration
The unique photophysical and electronic properties of carbazole-based materials have led to their widespread use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and solar cells. mdpi.comresearchgate.net The extended π-conjugation of the this compound scaffold suggests its potential for similar applications.
Future research in this area should focus on the synthesis and characterization of novel this compound derivatives with tailored electronic properties. By introducing electron-donating or electron-withdrawing groups at various positions on the carbazole ring system, it should be possible to tune the HOMO and LUMO energy levels, thereby optimizing their performance as charge-transporting or emissive materials in electronic devices. mdpi.com
The development of carbazolo[2,1-a]carbazole diimides as building blocks for organic electronic materials highlights the potential for creating highly planar and extended π-systems with excellent charge transport properties. researchgate.net Similar strategies could be applied to the this compound framework to create novel n-type or p-type semiconductors for organic field-effect transistors (OFETs) and other electronic devices. The exploration of these compounds as components in perovskite solar cells and as fluorescent probes for biological imaging also represents exciting and underexplored avenues of research.
Q & A
Q. What are the common synthetic routes for 13H-Benzo(g)pyrido(2,3-a)carbazole and its analogs?
The synthesis of indolo[2,3-a]carbazole derivatives typically involves multi-step strategies starting from readily available precursors like indigo. A seven-step linear synthesis from indigo derivatives yields the core structure with moderate overall yields (~40–92%). Key steps include selective functionalization at the indole nitrogen and palladium-catalyzed cross-coupling reactions to introduce substituents (e.g., cyano or alkyl groups) . Alternative routes use 1,2-cyclohexanedione and phenylhydrazine, though yields vary significantly depending on reaction conditions .
Q. How is structural characterization of this compound performed?
Characterization relies on NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, substituent effects on aromatic protons are analyzed via ¹H NMR chemical shifts, while HRMS confirms molecular weight and fragmentation patterns. X-ray data for related compounds (e.g., pyrido[2,3-c]carbazole derivatives) validate planar aromatic systems and stereochemistry .
Q. What preliminary bioactivity screening methods are used for this compound class?
Initial screening focuses on antimicrobial and antiviral assays. For instance:
Q. What safety protocols are recommended for handling this compound?
The compound is a suspected carcinogen with tumorigenic data in murine models. Safety measures include:
- Use of fume hoods, nitrile gloves, and protective eyewear.
- Immediate washing with water for skin/eye contact and medical consultation if irritation persists .
- Waste disposal via certified hazardous waste handlers to avoid environmental contamination .
Advanced Research Questions
Q. How do substituent modifications at R1/R2 positions affect bioactivity against Mycobacterium tuberculosis?
Structure-activity relationship (SAR) studies reveal that hydrogenated alkyl groups (e.g., –CH2CH2–) enhance M. tuberculosis inhibition (MIC = 12.5–25 µg/mL), while bulky alkyl groups reduce activity. Replacing a cyano group with carboxamide at R1 retains activity against M. tuberculosis but increases potency against B. anthracis , suggesting pathogen-specific binding interactions .
Q. What strategies improve synthetic yields of N-functionalized indolo[2,3-a]carbazoles?
Yield optimization methods include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings improve biaryl bond formation .
- Solvent effects : Dichloromethane (DCM) enhances reaction homogeneity in cyclization steps .
- Temperature control : Reflux conditions (e.g., 80°C in DCM) for 24 hours increase diastereoselectivity in multi-component reactions .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies arise due to metabolic instability or off-target effects. Mitigation strategies include:
Q. What methodologies assess the fluorescent properties of pyrido[2,3-c]carbazole derivatives?
Fluorescence quantum yield (ΦF) is measured using a spectrofluorometer with quinine sulfate as a reference standard. Derivatives with electron-donating groups (e.g., –OCH3) exhibit ΦF up to 60%, making them suitable for bioimaging applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
